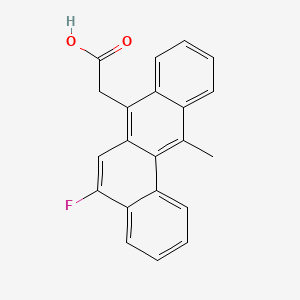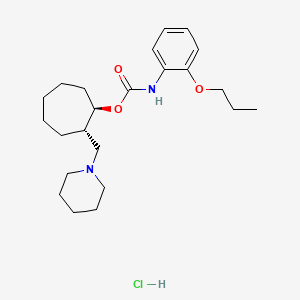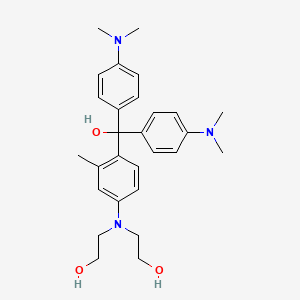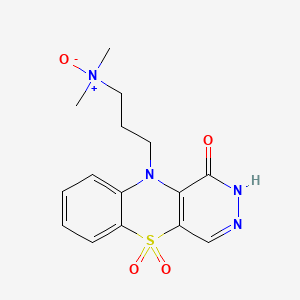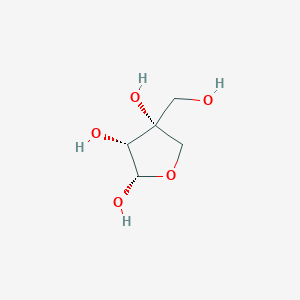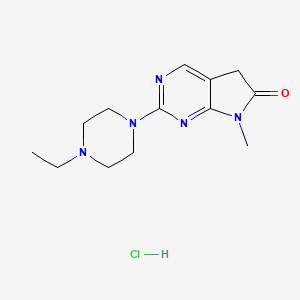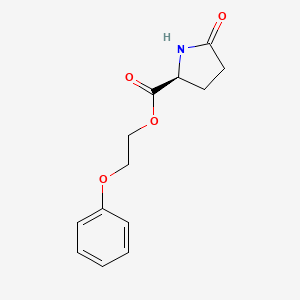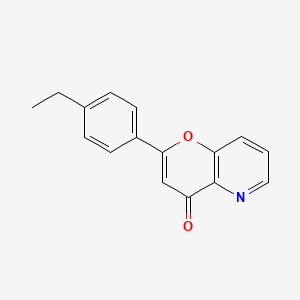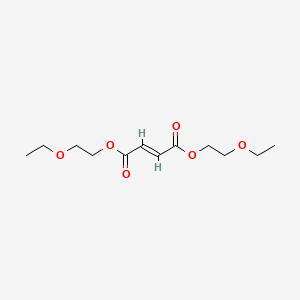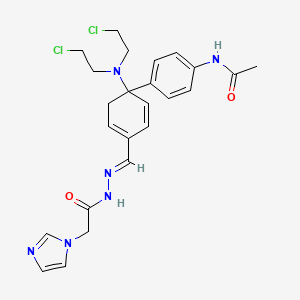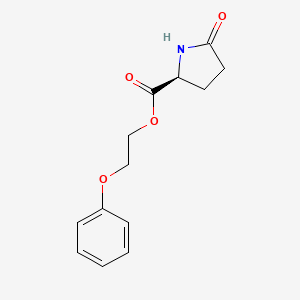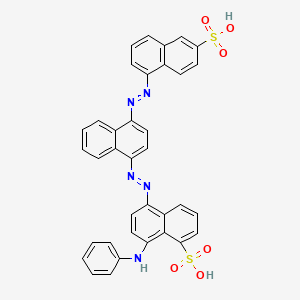
(5-Guanidinopentyl)trimethylammonium iodide hydriodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Guanidinopentyl)trimethylammonium iodide hydriodide is a quaternary ammonium salt with a guanidine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Guanidinopentyl)trimethylammonium iodide hydriodide typically involves the reaction of a guanidine derivative with a trimethylammonium compound. One common method is the reaction of 5-guanidinopentylamine with trimethylamine in the presence of hydroiodic acid. The reaction conditions often include a controlled temperature environment and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
化学反应分析
Types of Reactions
(5-Guanidinopentyl)trimethylammonium iodide hydriodide undergoes various chemical reactions, including:
Oxidation: The guanidine group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The iodide ion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of solvents like methanol or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield guanidine oxides, while substitution reactions can produce a variety of quaternary ammonium salts with different anions.
科学研究应用
Chemistry
In chemistry, (5-Guanidinopentyl)trimethylammonium iodide hydriodide is used as a reagent in organic synthesis and catalysis. Its unique structure allows it to participate in various chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a DNA-binding agent. The guanidine group can interact with nucleic acids, making it a candidate for applications in gene therapy and molecular biology.
Medicine
In medicine, this compound is explored for its potential therapeutic properties
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of (5-Guanidinopentyl)trimethylammonium iodide hydriodide involves its interaction with molecular targets such as nucleic acids and proteins. The guanidine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their structure and function. This interaction can lead to various biological effects, including modulation of gene expression and enzyme activity.
相似化合物的比较
Similar Compounds
Trimethylammonium iodide: A simpler quaternary ammonium salt with similar properties but lacking the guanidine group.
Tetramethylammonium iodide: Another quaternary ammonium salt with a different structure and reactivity.
(Ferrocenylmethyl)trimethylammonium iodide: A compound with a ferrocene group, offering different chemical and biological properties.
Uniqueness
(5-Guanidinopentyl)trimethylammonium iodide hydriodide is unique due to the presence of both the guanidine and trimethylammonium groups. This combination provides distinct chemical reactivity and biological activity, making it valuable for various applications that other similar compounds may not be able to achieve.
属性
CAS 编号 |
93458-18-5 |
|---|---|
分子式 |
C9H24I2N4 |
分子量 |
442.12 g/mol |
IUPAC 名称 |
5-(diaminomethylideneamino)pentyl-trimethylazanium;iodide;hydroiodide |
InChI |
InChI=1S/C9H23N4.2HI/c1-13(2,3)8-6-4-5-7-12-9(10)11;;/h4-8H2,1-3H3,(H4,10,11,12);2*1H/q+1;;/p-1 |
InChI 键 |
UMKDHOWNUYSKIR-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(C)CCCCCN=C(N)N.I.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


